molecular formula C29H28N4O6S B2867614 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 689756-97-6

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2867614
CAS No.: 689756-97-6
M. Wt: 560.63
InChI Key: SIMKJAUXNXFNQH-UHFFFAOYSA-N
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Description

This compound is a quinazolinone derivative characterized by a multifunctional structure:

  • Core: A 3,4-dihydroquinazolin-4-one scaffold, a privileged structure in medicinal chemistry due to its diverse bioactivity .
  • Substituents:
    • A morpholin-4-yl group at position 6, enhancing solubility and influencing pharmacokinetics .
    • A (2H-1,3-benzodioxol-5-yl)methyl group at position 3, which may confer blood-brain barrier permeability and modulate receptor binding .
    • A sulfanyl linker at position 2, facilitating interactions with cysteine residues in target proteins.
    • An N-(4-methoxyphenyl)acetamide moiety, contributing to hydrogen bonding and π-π stacking interactions .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O6S/c1-36-22-6-3-20(4-7-22)30-27(34)17-40-29-31-24-8-5-21(32-10-12-37-13-11-32)15-23(24)28(35)33(29)16-19-2-9-25-26(14-19)39-18-38-25/h2-9,14-15H,10-13,16-18H2,1H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMKJAUXNXFNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.

    Introduction of the Benzodioxole Moiety: This step involves the alkylation of the quinazolinone core with a benzodioxole derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where the quinazolinone derivative is reacted with morpholine in the presence of a suitable catalyst.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol derivative, followed by acylation with 4-methoxyphenylacetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used in the presence of a base like sodium hydride.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Functionalized Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

    Therapeutic Agents: Due to its structural complexity, the compound is being investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety may play a role in binding to hydrophobic pockets, while the morpholine ring could enhance solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

Core Structure: Quinazolinones (e.g., target compound, 477329-16-1) are associated with kinase inhibition and DNA intercalation, whereas triazoles (e.g., 539808-36-1) often exhibit antimicrobial or anti-inflammatory activity . The sulfanyl linker in quinazolinones enables covalent interactions with thiol-containing proteins, unlike triazole-based analogues .

Substituent Effects: Morpholine vs. Sulfamoyl/Chloro Groups: Morpholine improves aqueous solubility and metabolic stability compared to lipophilic chloro or sulfamoyl substituents . Benzodioxole vs. Chlorophenyl: The benzodioxole group’s electron-rich structure may enhance CNS penetration, whereas chlorophenyl groups increase hydrophobicity and protein binding . 4-Methoxyphenyl vs.

Bioactivity Profiling and Clustering

Hierarchical clustering of bioactivity data (as per ) reveals:

  • Compounds with morpholine or benzodioxole groups cluster separately from chloro- or triazole-substituted analogues, suggesting divergent modes of action .
  • The target compound’s N-(4-methoxyphenyl)acetamide group correlates with anti-inflammatory activity observed in structurally related compounds (e.g., diclofenac derivatives in ).

Biological Activity

The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel organic molecule that has attracted attention due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and related case studies.

Chemical Structure

The compound features a complex structure comprising:

  • A benzodioxole moiety, which is often associated with various biological activities.
  • A quinazoline core known for its anticancer properties.
  • A morpholine ring that may enhance bioavailability and receptor binding.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which is crucial for its anticancer effects. For instance, it could target kinases or other regulatory proteins that control cell proliferation and apoptosis.
  • Cell Signaling Modulation : By interfering with signaling pathways such as the Wnt pathway or apoptosis-related pathways, the compound can alter cellular responses, potentially leading to reduced tumor growth or enhanced cell death in cancer cells.
  • Induction of Apoptosis : The compound has shown promise in inducing apoptosis in various cancer cell lines by disrupting mitochondrial membrane potential and activating caspases.

Biological Activity Data

The following table summarizes key biological activities observed for this compound:

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in cancer cell lines (e.g., A549 lung adenocarcinoma cells).
Enzyme InhibitionPotential inhibition of key metabolic enzymes involved in cancer progression.
CytotoxicityExhibits selective cytotoxicity towards cancer cells while sparing normal cells like NIH/3T3 fibroblasts.
Signaling Pathway EffectsModulates Wnt signaling pathway; affects transcription factors linked to cell cycle regulation.

Case Studies

Several studies have evaluated the biological effects of compounds related to the benzodioxole and quinazoline frameworks:

  • Study on Anticancer Activity : A study synthesized benzodioxole-based thiosemicarbazone derivatives and assessed their cytotoxic effects on various cancer cell lines. The most effective compound increased early and late apoptosis and inhibited DNA synthesis in A549 and C6 cells, suggesting a similar potential for the target compound .
  • Mechanistic Insights : Research has shown that compounds with similar structures can modulate critical signaling pathways such as the GSK3β pathway, which is involved in regulating cell fate decisions and apoptosis .

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